molecular formula C8H12O3S B14412937 Methyl 3-methyl-4-oxothiane-3-carboxylate CAS No. 84583-07-3

Methyl 3-methyl-4-oxothiane-3-carboxylate

Cat. No.: B14412937
CAS No.: 84583-07-3
M. Wt: 188.25 g/mol
InChI Key: XBTXUZBFDFXDGA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxothiane-3-carboxylate is an organic compound with a thiane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-oxothiane-3-carboxylate typically involves the reaction of methyl thioglycolate with appropriate reagents under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxothiane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Methyl 3-methyl-4-oxothiane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-methyl-4-oxothiane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxothiolane-3-carboxylate
  • Methyl 2-methyl-4-oxothiolane-3-carboxylate

Uniqueness

Methyl 3-methyl-4-oxothiane-3-carboxylate is unique due to its specific thiane ring structure and the presence of both a methyl and a carboxylate group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry and a subject of ongoing research in biology and medicine.

Properties

CAS No.

84583-07-3

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

methyl 3-methyl-4-oxothiane-3-carboxylate

InChI

InChI=1S/C8H12O3S/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3

InChI Key

XBTXUZBFDFXDGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCC1=O)C(=O)OC

Origin of Product

United States

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